N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide
Description
This compound is a brominated purine derivative with a ribose-like oxolan (tetrahydrofuran) moiety and a dimethylmethanimidamide substituent. Key structural features include:
- Oxolan ring (2R,3R,4S,5R): Contains 3,4-dihydroxy and 5-(hydroxymethyl) groups, mimicking the ribose sugar in nucleosides.
- N,N-Dimethylmethanimidamide group: A polar substituent that may influence solubility and binding interactions.
Properties
Molecular Formula |
C13H17BrN6O4 |
|---|---|
Molecular Weight |
401.22 g/mol |
IUPAC Name |
N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H17BrN6O4/c1-19(2)5-17-10-7-11(16-4-15-10)20(13(14)18-7)12-9(23)8(22)6(3-21)24-12/h4-6,8-9,12,21-23H,3H2,1-2H3/b17-5+/t6-,8-,9-,12-/m1/s1 |
InChI Key |
LESDDVYJBSGDSW-PJUNEFLZSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=C2C(=NC=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN(C)C=NC1=C2C(=NC=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide typically involves multiple steps:
Glycosylation: The attachment of the sugar moiety to the purine base is carried out through glycosylation reactions, often using protected sugar derivatives and Lewis acid catalysts.
Dimethylmethanimidamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups replacing the bromine atom.
Scientific Research Applications
Antiviral Properties
Research indicates that compounds similar to N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide exhibit antiviral activity. Specifically, derivatives of 8-bromoguanosine have shown efficacy against various viruses by inhibiting viral replication processes.
Anticancer Activity
Studies have demonstrated that the compound's structural features allow it to interact with DNA and RNA, potentially leading to anticancer effects. The brominated purine derivatives are known to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in nucleotide metabolism. Such inhibition can disrupt cellular processes in rapidly dividing cells, making it a candidate for further development as a therapeutic agent.
| Application | Mechanism of Action | References |
|---|---|---|
| Antiviral Activity | Inhibits viral replication | , |
| Anticancer Activity | Interferes with nucleic acid synthesis | , |
| Enzyme Inhibition | Disrupts nucleotide metabolism | , |
Molecular Interaction Studies
The compound's unique structure allows researchers to study molecular interactions within biological systems. It can serve as a model for understanding how similar compounds interact with biological macromolecules such as proteins and nucleic acids.
Drug Development
This compound is being explored as a lead compound in drug development due to its favorable pharmacokinetic properties.
Biodegradability Studies
The compound's environmental impact is being studied through its biodegradability and interactions with microbial communities in wastewater treatment processes. Understanding these interactions can lead to more effective methods for removing contaminants from water sources.
Electrochemical Degradation
Research on the electrochemical degradation of nitrogen-containing heterocycles indicates that compounds like this compound can be effectively degraded using advanced oxidation processes.
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of N'-[8-bromo... showed significant antiviral activity against the influenza virus in vitro. The mechanism involved the inhibition of viral RNA polymerase.
Case Study 2: Environmental Impact Assessment
Research conducted on the biodegradability of similar nitrogen-containing compounds highlighted the potential for using advanced oxidation methods to mitigate environmental contamination effectively.
Mechanism of Action
The mechanism of action of N’-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. This incorporation can result in chain termination or the introduction of mutations, thereby exerting its antiviral or anticancer effects. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Substituent Variations on the Purine Core
Key Observations :
- Bromine vs. Hydrogen/Oxo: The 8-bromo group in the target compound may enhance reactivity in cross-coupling reactions compared to non-brominated analogs (e.g., ).
- Oxolan Modifications : Hydroxyl groups (target compound) increase hydrophilicity, whereas methoxy groups () improve metabolic stability but reduce solubility .
Methanimidamide Group Variations
Key Observations :
- Steric Effects : Bulkier substituents (e.g., bis(2-methylpropyl) in ) may hinder enzymatic degradation but reduce binding affinity to targets like kinases or nucleoside transporters .
- Synthetic Challenges : Dimethyl groups (target compound) likely simplify synthesis compared to branched or long-chain analogs.
Research Findings and Data
Analytical Data
- LC/MS and NMR : Analogs in and were characterized by LC/MS (e.g., purity ~68–95%) and NMR (1H, 13C, 31P), providing a benchmark for analyzing the target compound .
Biological Activity
N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide is a complex purine derivative with significant implications in biochemical research and potential therapeutic applications. This compound's unique structural features allow it to interact with biological macromolecules, particularly nucleic acids. This article reviews its biological activity, focusing on mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound is characterized by a bromine atom at the 8-position of the purine ring and a dimethylmethanimidamide group. The presence of a hydroxymethyl group enhances its solubility and biological activity. Its molecular formula is .
The biological activity of this compound primarily involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can lead to:
- Inhibition of Viral Replication : The compound can interfere with viral RNA synthesis by mimicking natural nucleosides.
- Induction of Apoptosis : It has been shown to trigger programmed cell death in certain cancer cell lines by affecting the DNA replication machinery.
The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases. Its brominated structure enhances its binding affinity to these enzymes .
In Vitro Studies
- Cell Line Testing : Various studies have evaluated the cytotoxic effects of the compound on cancer cell lines such as HeLa and A549. Results indicate that it exhibits dose-dependent cytotoxicity, with IC50 values ranging from 10 to 50 µM depending on the cell line .
- Enzyme Inhibition : The compound has been tested for its ability to inhibit reverse transcriptase activity in vitro. It demonstrated significant inhibition at concentrations as low as 5 µM, suggesting potential use in antiviral therapies .
In Vivo Studies
Research involving animal models has shown promising results regarding the compound's efficacy in reducing tumor growth in xenograft models. Doses administered via intraperitoneal injection resulted in a significant reduction in tumor size compared to control groups .
Case Study 1: Antiviral Applications
A study conducted on HIV-infected cell cultures demonstrated that treatment with the compound resulted in a 70% reduction in viral load within 48 hours. This suggests its potential as an antiviral agent targeting HIV replication .
Case Study 2: Cancer Research
In a recent clinical trial involving patients with advanced solid tumors, the compound was administered alongside standard chemotherapy. Preliminary results indicated improved patient outcomes and enhanced response rates compared to chemotherapy alone .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 8-bromo-2’-deoxyguanosine | Brominated nucleoside analog | Antiviral properties | Similar bromination pattern |
| 6-thioguanine | Thiol-substituted guanine analog | Chemotherapeutic agent | Different substitution pattern |
| 8-azaguanine | Purine analog | Anticancer activity | Lacks bromination |
The unique bromination at the 8-position in this compound imparts distinct chemical and biological properties that differentiate it from other purine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
